molecular formula C11H7Cl2NO2 B12470789 3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one

3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one

Cat. No.: B12470789
M. Wt: 256.08 g/mol
InChI Key: UBAKEJDMUKYLOT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one is a chemical compound with a complex structure that includes a chloromethyl group, a chlorophenyl group, and an oxazole ring

Preparation Methods

The synthesis of 3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(chloromethyl)benzaldehyde with appropriate reagents to form the desired oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the oxazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring may also interact with biological targets through non-covalent interactions, such as hydrogen bonding or π-π stacking .

Comparison with Similar Compounds

Similar compounds to 3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one include:

Properties

IUPAC Name

3-(chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-6-10-9(11(15)16-14-10)5-7-2-1-3-8(13)4-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAKEJDMUKYLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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